

# Comparison of Carbonic Anhydrase Inhibitors: Acetazolamide vs. Dorzolamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sezolamide Hydrochloride*

Cat. No.: *B1681642*

[Get Quote](#)

Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of carbonic anhydrase. Their primary application in ophthalmology is the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP).[1][2] By inhibiting carbonic anhydrase in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering IOP.[1][3]

## Quantitative Data Summary

The following table summarizes the key efficacy and safety parameters from clinical trials of Acetazolamide and Dorzolamide in the treatment of elevated IOP.

| Feature                | Acetazolamide<br>(Oral)                                                                               | Dorzolamide<br>(Topical 2%)                      | Placebo                         |
|------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------|---------------------------------|
| IOP Reduction (Peak)   | Dose-dependent, maximal reduction with 500mg dosage[4]                                                | 18.4% reduction from baseline[5]                 | 2.4% reduction from baseline[5] |
| IOP Reduction (Trough) | -                                                                                                     | 13.3% reduction from baseline[5]                 | 2.3% reduction from baseline[5] |
| Common Side Effects    | Paresthesia, fatigue, dysgeusia (taste disturbance), polyuria[6]                                      | Ocular stinging & burning, bitter taste          | -                               |
| Systemic Side Effects  | Common, can include metabolic acidosis, electrolyte imbalances, and kidney stones[2][7][8][9][10][11] | Minimal, designed to reduce systemic exposure[2] | -                               |

## Experimental Protocols

Study Design for Dorzolamide 2% Ophthalmic Solution:

A four-week, double-masked, randomized, placebo-controlled, parallel, three-center study was conducted to evaluate the safety and efficacy of dorzolamide.[5]

- Participants: Forty-eight patients with bilateral open-angle glaucoma or ocular hypertension and an intraocular pressure (IOP) greater than 22 mm Hg.[5]
- Intervention: Patients were randomly assigned to receive either dorzolamide 2% solution or a placebo in each eye, three times daily for four weeks.[5]
- Primary Outcome Measures: The main outcome was the change in diurnal IOP curves from baseline.[5]

- Safety Assessments: Included ophthalmologic evaluations (corneal ultrasound pachymetry and endothelial cell count) and systemic evaluations (vital signs, blood chemistries, complete blood cell counts, urinalysis, and electrocardiogram).[5]

#### Study Design for Oral Carbonic Anhydrase Inhibitors:

A controlled, randomized, comparative study was conducted to assess the effect of different oral carbonic anhydrase inhibitor preparations on intraocular pressure in patients with primary open-angle glaucoma.[4]

- Participants: Patients diagnosed with primary open-angle glaucoma.[4]
- Interventions: The study compared acetazolamide tablets, acetazolamide Sequels (sustained-release), and methazolamide tablets.[4]
- Outcome Measures: The primary outcome was the reduction in intraocular pressure. The study also evaluated the effects of dosage and time on IOP reduction.[4]

## Signaling Pathways and Experimental Workflows

#### Mechanism of Action of Carbonic Anhydrase Inhibitors in Reducing Intraocular Pressure:

The following diagram illustrates the mechanism by which carbonic anhydrase inhibitors lower intraocular pressure.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

General Clinical Trial Workflow for Glaucoma Medication:

The diagram below outlines a typical workflow for a clinical trial investigating a new glaucoma medication.



[Click to download full resolution via product page](#)

Caption: Typical Clinical Trial Workflow for Glaucoma Medication.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 4. Intraocular pressure effects of carbonic anhydrase inhibitors in primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esht.nhs.uk [esht.nhs.uk]
- 8. drugs.com [drugs.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Acetazolamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- To cite this document: BenchChem. [Comparison of Carbonic Anhydrase Inhibitors: Acetazolamide vs. Dorzolamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681642#clinical-trial-outcomes-for-sezolamide-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)